molecular formula C8H3Cl7 B14061869 1-Chloro-3,5-bis(trichloromethyl)benzene CAS No. 60047-42-9

1-Chloro-3,5-bis(trichloromethyl)benzene

Cat. No.: B14061869
CAS No.: 60047-42-9
M. Wt: 347.3 g/mol
InChI Key: WGYHFKVJCNESGY-UHFFFAOYSA-N
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Description

1-Chloro-3,5-bis(trichloromethyl)benzene (CAS 60047-42-9) is a polychlorinated aromatic compound with the molecular formula C₈H₃Cl₇ and a molecular weight of 347.26 g/mol . Structurally, it features a central benzene ring substituted with one chlorine atom and two trichloromethyl (-CCl₃) groups at the 1, 3, and 5 positions, respectively (meta and para positions relative to the chlorine). This compound is synthesized via photochlorination of methyl-substituted aromatic precursors, a process that avoids solvents or radical initiators by leveraging controlled light wavelengths and reaction staging .

Key properties include:

  • High thermal stability due to strong C-Cl bonds and aromatic resonance.
  • Low solubility in water, typical of heavily halogenated aromatics.
  • Applications in organic synthesis as an intermediate for agrochemicals, pharmaceuticals, and polymers.

Properties

CAS No.

60047-42-9

Molecular Formula

C8H3Cl7

Molecular Weight

347.3 g/mol

IUPAC Name

1-chloro-3,5-bis(trichloromethyl)benzene

InChI

InChI=1S/C8H3Cl7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H

InChI Key

WGYHFKVJCNESGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Historical Context

Photochlorination of methyl-substituted aromatic compounds remains the most viable route to 1-chloro-3,5-bis(trichloromethyl)benzene. The process involves free radical chain reactions initiated by ultraviolet (UV) or visible light, where chlorine radicals (Cl- ) abstract hydrogen atoms from methyl groups, followed by sequential chlorine addition. Early methods, such as those described in DE3146868 and JP47-130931, required extensive rectification due to poor control over chlorination depth and benzene ring substitution. These approaches often yielded complex mixtures of mono-, di-, and trichlorinated byproducts, necessitating costly purification.

Modern Photochlorination Protocols

Contemporary methodologies emphasize precise control over reaction parameters to suppress undesired side reactions. For instance, CN104447188A and WO2015035937A1 detail a solvent-free, single-stage photochlorination process using bis(methyl)benzene and chlorine gas under modulated light intensity and temperature. Key advancements include:

  • Temperature Gradients : Initial reactions are conducted at 0–85°C to minimize thermal decomposition and benzene ring chlorination. Subsequent stages incrementally increase temperatures to 120–135°C to accelerate terminal chlorination.
  • Light Source Optimization : Light-emitting diodes (LEDs) emitting at 350–700 nm replace traditional mercury lamps, enhancing energy efficiency and radical selectivity.
  • Chlorine Stoichiometry : Controlled chlorine introduction rates prevent overheating and ensure complete methyl group conversion without over-chlorination.

These adjustments achieve product purities exceeding 95% before purification, a significant improvement over the 90% purity reported in CN102211975A .

Critical Parameters Influencing Reaction Efficiency

Light Intensity and Wavelength

Illuminance directly impacts radical generation rates. WO2015035937A1 specifies an optimal range of 2,000–55,000 Lux, with shorter wavelengths (350–450 nm) preferentially exciting chlorine molecules to generate Cl- radicals. Excess intensity, however, risks secondary reactions, such as C-Cl bond cleavage in trichloromethyl groups.

Temperature Profiling

Reaction exothermicity necessitates dynamic temperature control. Initial stages at ≤85°C limit benzene ring substitution, while later stages at 120–135°C drive complete trichlorination of methyl groups. This phased approach reduces byproducts like 1-chloro-3,5-bis(dichloromethyl)benzene from 15% to <5%.

Chlorine Feed Rate

Comparative Analysis of Traditional vs. Modern Methods

Parameter Traditional Methods Modern Methods
Catalyst/Additive Benzoyl peroxide, amines None (solvent-free)
Purity (Pre-Purification) 65–90% 92–97%
Reaction Time 24–48 hours 8–12 hours
Energy Consumption High (mercury lamps) Moderate (LEDs)

Modern protocols eliminate photosensitizers and reduce reliance on thermal initiators, streamlining post-reaction purification.

Purification Techniques for Industrial-Scale Production

Molecular Distillation

WO2015035937A1 introduces a two-stage molecular distillation process to isolate 1-chloro-3,5-bis(trichloromethyl)benzene from high-boiling impurities. Key steps include:

  • Thin-Film Evaporation : Removes low-boiling contaminants (<180°C at 1 mmHg).
  • Short-Path Distillation : Separates the target compound (boiling point: 210–220°C at 1 mmHg) from residual dimers and oligomers.

This method achieves final purities of 99.2–99.7%, surpassing conventional fractional distillation’s 95–98%.

Solvent Crystallization

While less common, recrystallization from chlorinated solvents (e.g., carbon tetrachloride) can further enhance purity to >99.9%. However, this step is often omitted in industrial settings due to added costs and solvent recovery challenges.

Applications and Derivative Synthesis

Bis(chloroformyl)benzene Production

High-purity 1-chloro-3,5-bis(trichloromethyl)benzene is hydrolyzed with phthalic acid to yield bis(chloroformyl)benzene, a monomer for aramid fibers like Kevlar®. The reaction proceeds via nucleophilic acyl substitution:
$$ \text{C}8\text{H}3\text{Cl}7 + 2 \text{H}2\text{O} \rightarrow \text{C}8\text{H}4\text{Cl}2\text{O}2 + 5 \text{HCl} $$
Yields exceed 85% when using ≥98% pure starting material.

Polymer Industry Relevance

The compound’s role in aramid production underscores its industrial value. Optimized synthesis routes have reduced raw material costs by 30–40%, enabling scalable manufacturing of heat-resistant textiles and composites.

Chemical Reactions Analysis

Chlorination Mechanisms of Methyl-Substituted Benzenes

The chlorination of methyl-substituted aromatic compounds typically proceeds in two stages:

  • Side-chain chlorination of methyl groups to form trichloromethyl derivatives.

  • Chlorinolysis (ring cleavage) to produce chlorinated benzotrichlorides and carbon tetrachloride .

For example, p-xylene undergoes vapor-phase chlorination to form 1,4-bis(trichloromethyl)benzene , which further reacts via chlorinolysis to yield 4-chlorobenzotrichloride and carbon tetrachloride .
Key Reaction Parameters :

  • Temperature: 200–300°C

  • Catalyst: Wide-pore activated carbon

  • Water-to-substrate molar ratio: ≥1

  • Chlorine gas flow rate: Critical for controlling selectivity .

Byproduct Formation in Chlorination Reactions

Patents indicate that chlorination of methylbenzenes often generates multiple isomers and byproducts, depending on reaction conditions. For instance:

Compound DetectedYield (Normalized Area %)Reaction ConditionsSource
1,4-Bis(trichloromethyl)benzene65.7249°C, 0.7 sec contact time
4-Chlorobenzotrichloride25.7249°C, 0.7 sec contact time
2-Chloro-1,4-bis(trichloromethyl)benzene1.2249°C, 0.7 sec contact time
3,4-Dichlorobenzotrichloride1.9249°C, 0.7 sec contact time

These data suggest that meta-substituted isomers (e.g., 1-chloro-3,5 derivatives) could form under analogous conditions but are likely minor byproducts due to steric and electronic factors favoring para-substitution .

Chlorinolysis Reaction Dynamics

Chlorinolysis involves cleavage of the benzene ring’s carbon-carbon bonds by excess chlorine. For 1,4-bis(trichloromethyl)benzene:

C6H4(CCl3)2+3Cl22CCl3C6H3Cl+CCl4\text{C}_6\text{H}_4(\text{CCl}_3)_2+3\text{Cl}_2\rightarrow 2\text{CCl}_3\text{C}_6\text{H}_3\text{Cl}+\text{CCl}_4

Key factors influencing this step:

  • Temperature : Higher temperatures (>250°C) favor chlorinolysis over side-chain chlorination .

  • Catalyst : Activated carbon enhances reaction rates and selectivity .

  • Residence time : Longer contact times increase conversion to chlorobenzotrichlorides .

Purification and Isolation Techniques

For trichloromethyl-substituted benzenes, patents emphasize:

  • Distillation : Effective for separating isomers based on boiling point differences .

  • Molecular distillation : Used to achieve high-purity (>99.5%) bis(chloroformyl)benzenes .

  • Chromatography : Not mentioned in industrial processes but theoretically applicable for isolating minor isomers like 1-chloro-3,5 derivatives.

Hypothetical Reaction Pathways for 1-Chloro-3,5-Bis(trichloromethyl)benzene

While no direct data exists, its synthesis could involve:

  • Directed chlorination of a pre-chlorinated toluene derivative (e.g., 3,5-dimethylchlorobenzene) under controlled photochemical conditions .

  • Isomer separation via advanced distillation or crystallization from a mixture of chlorinated byproducts.

Research Gaps and Challenges

  • No industrial processes specifically target 1-chloro-3,5-bis(trichloromethyl)benzene.

  • Competitive para-substitution and ring chlorination dominate existing synthetic routes .

  • Stability and reactivity studies for meta-substituted analogs are lacking in the literature.

Scientific Research Applications

1-Chloro-3,5-bis(trichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It can be used in studies involving the effects of chlorinated organic compounds on biological systems.

    Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-3,5-bis(trichloromethyl)benzene involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in reactions that modify the structure and function of other molecules. The trichloromethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trichloromethyl vs. Trifluoromethyl

1-Chloro-3,5-bis(trifluoromethyl)benzene (CAS 328-72-3)
  • Molecular formula : C₈H₃ClF₆; Molecular weight : 248.55 g/mol .
  • Key differences :
    • Electron-withdrawing effects : Trifluoromethyl (-CF₃) groups are stronger electron-withdrawing substituents than trichloromethyl (-CCl₃), altering reactivity in cross-coupling reactions. For example, in palladium-catalyzed oxidative addition, trifluoromethyl-substituted aryl halides exhibit faster reaction rates due to enhanced electrophilicity .
    • Physical properties : Lower boiling point (125°C vs. >300°C for trichloromethyl analogs) and higher volatility .
    • Safety : Lower acute toxicity compared to trichloromethyl analogs but still requires respiratory and dermal protection .
1,3,5-Tris(trichloromethyl)benzene
  • Molecular formula : C₉H₃Cl₉; Molecular weight : 428.14 g/mol (estimated).
  • Key differences :
    • Three -CCl₃ groups increase steric hindrance, reducing reactivity in nucleophilic substitutions.
    • Higher thermal stability but greater environmental persistence due to additional chlorine content .

Positional Isomers: 1,4-Bis(trichloromethyl)benzene (CAS 68-36-0)

  • Molecular formula : C₈H₄Cl₆; Molecular weight : 312.74 g/mol .
  • Key differences: Substitution at 1,4 positions (para) vs. 1,3,5 (meta) alters symmetry and packing efficiency, affecting melting point (106–110°C vs. Reduced steric strain compared to the 1,3,5-isomer, making it more amenable to crystallization.

Functional Group Modifications

Benzene, 1-chloro-3,5-bis(1,1-dimethylethyl)
  • Molecular formula : C₁₄H₂₁Cl; Molecular weight : 224.76 g/mol .
  • Key differences: Bulky tert-butyl (-C(CH₃)₃) groups create significant steric hindrance, slowing reaction kinetics in electrophilic substitutions. Higher solubility in nonpolar solvents compared to trichloromethyl analogs .
3,5-Bis(tert-butylthio)-1-chlorobenzene (CAS 260968-02-3)
  • Molecular formula : C₁₄H₂₁ClS₂; Molecular weight : 297.40 g/mol .
  • Key differences :
    • Sulfur-containing substituents (-S-t-Bu) introduce nucleophilic sites, enabling participation in thiol-ene reactions.
    • Lower halogen content reduces environmental toxicity but limits flame-retardant applications .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
1-Chloro-3,5-bis(trichloromethyl)benzene 60047-42-9 C₈H₃Cl₇ 347.26 >300 (estimated) Not reported
1-Chloro-3,5-bis(trifluoromethyl)benzene 328-72-3 C₈H₃ClF₆ 248.55 125.0 ± 35.0 Not reported
1,4-Bis(trichloromethyl)benzene 68-36-0 C₈H₄Cl₆ 312.74 312 106–110
Benzene, 1-chloro-3,5-bis(1,1-dimethylethyl) 80438-67-1 C₁₄H₂₁Cl 224.76 Not reported Not reported

Biological Activity

1-Chloro-3,5-bis(trichloromethyl)benzene, also known as chlorinated aromatic compound, is a chemical with significant biological activity. Its structure, characterized by multiple chlorinated trichloromethyl groups, imparts unique properties that have been the subject of various studies, particularly in relation to its toxicity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Chloro-3,5-bis(trichloromethyl)benzene is C8H3Cl7C_8H_3Cl_7, with a molecular weight of approximately 295.3 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C8H3Cl7
Molecular Weight 295.3 g/mol
InChI Key HZLQZQKXKXKZMC-UHFFFAOYSA-N
Canonical SMILES ClC1=C(C(Cl)(Cl)C(Cl)(Cl)C=C1)Cl

The biological activity of 1-Chloro-3,5-bis(trichloromethyl)benzene is primarily attributed to its ability to interact with various biological molecules. The compound exhibits cytotoxicity and has been investigated for its potential antimicrobial and anticancer properties. The mechanism involves:

  • Binding to DNA : The compound can intercalate into DNA structures, leading to mutations and disruptions in replication.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Oxidative Stress Induction : The chlorinated groups can generate reactive oxygen species (ROS), contributing to oxidative stress in cells.

Toxicological Profile

The toxicological effects of 1-Chloro-3,5-bis(trichloromethyl)benzene have been documented in various studies:

  • Carcinogenicity : Research indicates that this compound may possess carcinogenic properties due to its ability to form DNA adducts and induce mutations .
  • Reproductive Toxicity : Animal studies have suggested potential reproductive toxicity, with observed effects on fertility and embryonic development .
  • Neurotoxicity : There are indications that exposure may lead to neurotoxic effects, impacting neurological functions in experimental models .

Study 1: Anticancer Activity

A study published in Toxicology Letters investigated the anticancer potential of 1-Chloro-3,5-bis(trichloromethyl)benzene on human cancer cell lines. The results demonstrated significant cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of 12 μM. The study concluded that the compound's mechanism involved apoptosis induction through ROS generation .

Study 2: Antimicrobial Properties

Another research article evaluated the antimicrobial activity of the compound against various bacterial strains. The results indicated that it exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 μg/mL . This suggests potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

To better understand the unique biological activities of 1-Chloro-3,5-bis(trichloromethyl)benzene, a comparison with similar chlorinated compounds is useful:

CompoundAntimicrobial ActivityCarcinogenic PotentialMechanism of Action
1-Chloro-3,5-bis(trichloromethyl)benzeneYesYesDNA intercalation
TrichloroethyleneModerateYesMetabolic activation
ChloroformYesYesDNA damage

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